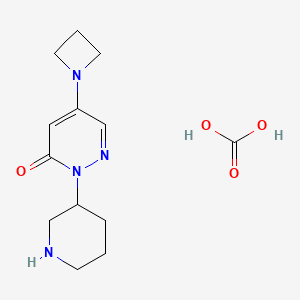
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
Vue d'ensemble
Description
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Azetidine and Piperidine Derivatives in Drug Discovery
Chemical Synthesis and Application : Azetidine derivatives, including the closely related compound azetidin-2-ones, are highlighted for their thermal stability and reactivity towards electrophiles and nucleophiles. Their ring opening affords valuable amides, alkenes, and amines, with cyclic products such as piperidines synthesized from azetidines. Oxidation of 3-hydroxyazetidines forms azetidin-3-ones, essential in the synthesis of β-lactams, precursors to β-amino acids and various heterocyclic compounds. These compounds show promising results as enzyme inhibitors, anticancer agents, and hypoglycemic agents, with a monocyclic azetidin-2-one (ezetimibe) used clinically as a cholesterol absorption inhibitor (Singh, D’hooghe, & Kimpe, 2008).
Anticancer Properties : Piperazine and 2-azetidinone derivatives have demonstrated anticancer activities and apoptosis induction in various cancer cell types, including human cervical cancer cells. These compounds are explored for their anti-proliferative properties, and specific derivatives have shown significant potential in inhibiting cancer cell growth, migration, and inducing apoptosis through oxidative stress-mediated pathways (Khanam et al., 2018).
Biocatalysis and Biotransformation : Alicyclic amines, such as azetidine, piperidine, and their derivatives, are key structures in drug molecules, undergoing various biotransformation and bioactivation reactions. These reactions include N-oxidation, N-conjugation, oxidative N-dealkylation, and ring opening, which are pivotal in the metabolic processing of these compounds. Structural modifications can mitigate potential bioactivation-related adverse effects, highlighting the importance of understanding these pathways in drug design (Bolleddula et al., 2014).
Propriétés
IUPAC Name |
5-(azetidin-1-yl)-2-piperidin-3-ylpyridazin-3-one;carbonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.CH2O3/c17-12-7-11(15-5-2-6-15)9-14-16(12)10-3-1-4-13-8-10;2-1(3)4/h7,9-10,13H,1-6,8H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIYZDWQVJPIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC3.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)

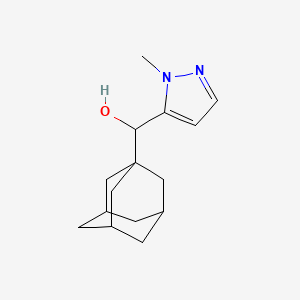
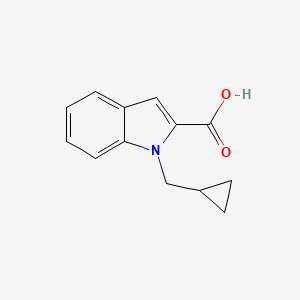
![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
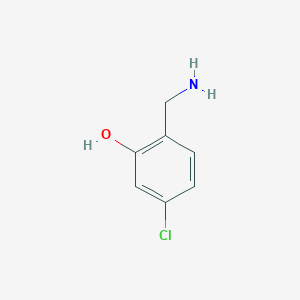


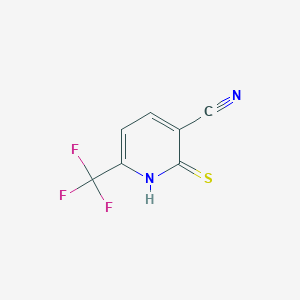
![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
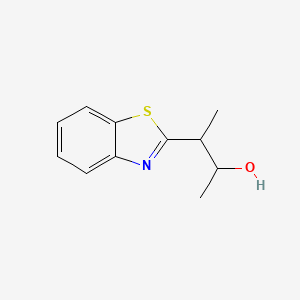
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
